6-Ethyl-3,5-dimethylpyrazin-2(1H)-one

Description

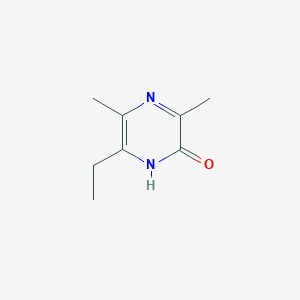

Structure

2D Structure

3D Structure

Properties

CAS No. |

68808-17-3 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

6-ethyl-3,5-dimethyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-4-7-5(2)9-6(3)8(11)10-7/h4H2,1-3H3,(H,10,11) |

InChI Key |

OJDOIYRLMJWDGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C(=O)N1)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 6 Ethyl 3,5 Dimethylpyrazin 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, allowing for the comprehensive assignment of its structure.

The ¹H NMR spectrum of 6-Ethyl-3,5-dimethylpyrazin-2(1H)-one is expected to display distinct signals corresponding to the protons of the ethyl and methyl substituents, as well as the N-H proton of the pyrazinone ring. The chemical shifts (δ) are influenced by the electronic environment of the heterocyclic ring.

The N-H proton of the lactam function typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The protons of the ethyl group are expected to present as a quartet for the methylene (B1212753) (-CH₂) group coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) group coupled to the methylene protons. The two methyl groups attached to the pyrazinone ring are in different electronic environments and are therefore expected to appear as distinct singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N1-H | 10.0 - 12.5 | broad singlet | 1H |

| C6-CH₂CH₃ | 2.6 - 2.9 | quartet (q) | 2H |

| C3-CH₃ | 2.2 - 2.4 | singlet (s) | 3H |

| C5-CH₃ | 2.1 - 2.3 | singlet (s) | 3H |

Note: Data are predicted based on typical chemical shift values for substituted pyrazinones and related heterocyclic systems.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and chemical environment. The spectrum for this compound would feature eight distinct signals. The carbonyl carbon (C2) is expected at the lowest field (highest ppm value), characteristic of an amide or lactam carbonyl group. oregonstate.edu The sp² hybridized carbons of the pyrazinone ring (C3, C5, C6) would appear in the olefinic/aromatic region, while the sp³ hybridized carbons of the substituents would be found at higher fields. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 160 - 170 |

| C6 | 145 - 155 |

| C5 | 130 - 140 |

| C3 | 125 - 135 |

| C6-CH₂CH₃ | 25 - 35 |

| C3-CH₃ | 15 - 25 |

| C5-CH₃ | 15 - 25 |

Note: Assignments are predictive and based on established ranges for similar functional groups and heterocyclic structures. oregonstate.eduresearchgate.net

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously confirming the complex structure of substituted heterocycles. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the most significant cross-peak would be between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., the methylene protons at ~2.7 ppm to the methylene carbon at ~30 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

Protons of the C6-ethyl group (-CH₂-) to carbons C6, C5, and the ethyl methyl carbon.

Protons of the C3-methyl group to carbons C3 and C2.

Protons of the C5-methyl group to carbons C5, C6, and N4-linked C3.

The N1-H proton to carbons C2 and C6.

These correlations would provide unequivocal evidence for the proposed substitution pattern on the pyrazinone ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

In EI-MS, the molecule is ionized by a high-energy electron beam, resulting in a molecular ion (M•+) and various fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound (C₈H₁₂N₂O), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 152.

The fragmentation is typically driven by the most stable carbocations and neutral losses. Common fragmentation pathways for this structure would likely include:

Loss of an ethyl radical (•CH₂CH₃): This involves cleavage of the C6-ethyl bond, a common alpha-cleavage in alkyl-substituted aromatic and heterocyclic systems. This would result in a prominent fragment ion at m/z 123 (M-29).

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups would produce a fragment ion at m/z 137 (M-15).

Ring Fragmentation: Cleavage of the pyrazinone ring itself can lead to a complex pattern of lower mass ions.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Identity |

|---|---|

| 152 | [M]•+ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

High-Resolution Mass Spectrometry measures the m/z value of an ion to several decimal places, allowing for the determination of its exact mass. This precision enables the calculation of the unique elemental formula of the ion. For this compound, HRMS would be used to confirm its elemental composition as C₈H₁₂N₂O.

Table 4: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|

| [C₈H₁₂N₂O + H]⁺ | 153.10224 | ~153.1022 |

The close agreement between the calculated and observed exact mass provides high confidence in the assigned elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for separating, identifying, and quantifying individual components within a chemical mixture. For a compound like this compound, LC-MS provides a robust method for assessing its purity and analyzing its presence in complex matrices. The liquid chromatography component separates the target analyte from impurities or other components based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. nih.gov Following separation, the eluent is introduced into the mass spectrometer.

Mass spectrometry serves as a highly sensitive and selective detector. The molecules are ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For quantitative analysis of pyrazines, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) is often employed. nih.gov This method offers high sensitivity and specificity, making it suitable for trace-level analysis. researchgate.netnih.gov The optimization of MS parameters is a critical step to achieve the desired sensitivity for specific pyrazines. nih.gov

In a typical LC-MS/MS analysis of this compound, the compound would first be identified by its characteristic retention time in the LC column and its specific precursor ion (the molecular ion, [M+H]⁺). The precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), ensures reliable identification and quantification, minimizing interference from the sample matrix. nih.gov The selection of the most intense transition for quantification and a second transition for confirmation enhances the reliability of the results. nih.govqub.ac.uk

Table 1: Illustrative LC-MS/MS Parameters for Pyrazinone Analysis

This table is based on typical parameters for related pyrazine (B50134) compounds and serves as an example.

| Parameter | Value | Description |

| Compound | This compound | Analyte of interest. |

| Formula | C₈H₁₂N₂O | Chemical formula. |

| Molecular Weight | 152.19 g/mol | Mass of the molecule. |

| LC Column | C18 reversed-phase | Stationary phase for separation. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | Solvents used for elution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Method for generating ions. |

| Precursor Ion (m/z) | 153.1 [M+H]⁺ | Mass-to-charge ratio of the protonated molecule. |

| Product Ions (m/z) | e.g., 125.1, 97.1 | Fragment ions used for quantification and confirmation. |

| Collision Energy (eV) | Optimized value | Energy used to fragment the precursor ion. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about the molecular structure, conformation, and the various interactions that govern how molecules are organized in the crystal lattice.

Determination of Crystal Structure and Molecular Conformation of Pyrazinone Derivatives

For pyrazinone derivatives, single-crystal X-ray diffraction analysis reveals the exact atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. nih.gov The structure of a pyrazinone derivative was confirmed by single-crystal X-ray diffraction, which revealed the conformation of the central six-membered ring. researchgate.net This analysis would define the geometry of the this compound molecule in the solid state.

Table 2: Representative Crystallographic Data for a Heterocyclic Compound

This table presents typical data obtained from an X-ray crystallographic study, using parameters for illustrative purposes.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A family of crystal systems. |

| Space Group | P2₁/c | Describes the symmetry of the crystal. |

| Unit Cell Dimensions | a = 8.8 Å, b = 10.2 Å, c = 11.4 Å | Dimensions of the basic repeating unit. |

| α = 90°, β = 102.7°, γ = 90° | Angles of the basic repeating unit. | |

| Volume (V) | 998 ų | Volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in the unit cell. |

| R-factor | ~0.05 | An indicator of the quality of the structural model. |

Analysis of Intermolecular Interactions and Packing in the Crystal Lattice

The arrangement of molecules in a crystal, known as crystal packing, is directed by a complex interplay of intermolecular interactions. ias.ac.in These non-covalent forces, though weaker than covalent bonds, are fundamental to the stability and properties of the crystalline solid. ed.ac.uk The analysis of these interactions provides insight into how molecules recognize and assemble with one another. mdpi.comrsc.org

Table 3: Common Intermolecular Interactions in Organic Crystals

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Description |

| Hydrogen Bond | N-H···O | 2.7 - 3.1 | A strong, directional interaction crucial for forming defined structural motifs. |

| Hydrogen Bond | C-H···O | 3.0 - 3.5 | A weaker hydrogen bond that contributes to crystal packing stabilization. |

| π–π Stacking | Pyrazinone Ring ↔ Pyrazinone Ring | 3.3 - 3.8 | Attractive interaction between aromatic rings, contributing to columnar or layered structures. |

| van der Waals Forces | All atoms | > 3.5 | Non-specific attractive and repulsive forces that influence overall molecular packing density. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. These methods probe the quantized vibrational energy levels of molecules, providing a unique "fingerprint" spectrum. For a non-linear molecule, the number of fundamental vibrational modes can be calculated to predict the complexity of the spectra. youtube.com

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its specific chemical bonds and functional groups. A detailed vibrational analysis involves assigning these observed bands to specific molecular motions, often aided by computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.netasrjetsjournal.org

The most prominent feature in the IR spectrum is expected to be the strong absorption from the C=O (amide carbonyl) stretching vibration. The N-H stretching vibration will also be present. The pyrazine ring itself has a set of characteristic stretching and deformation vibrations. researchgate.netniscpr.res.in The aliphatic C-H bonds of the ethyl and methyl groups will give rise to stretching and bending vibrations in distinct regions of the spectrum. Raman spectroscopy provides complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

Table 4: Predicted Vibrational Frequencies for this compound

Assignments are based on known frequency ranges for similar functional groups in related heterocyclic compounds. researchgate.netresearchgate.netniscpr.res.inmdpi.com

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy | Expected Intensity |

| 3200 - 3100 | N-H stretch | IR/Raman | Medium (IR) |

| 3000 - 2850 | C-H stretch (aliphatic) | IR/Raman | Strong (IR) |

| 1680 - 1650 | C=O stretch (amide) | IR | Very Strong |

| 1625 - 1575 | C=N / C=C ring stretch | IR/Raman | Medium-Strong |

| 1525 - 1470 | C=C / C-N ring stretch | IR/Raman | Variable |

| 1465 - 1430 | C-H bend (aliphatic) | IR/Raman | Medium |

| 1380 - 1350 | C-H bend (methyl symmetric) | IR/Raman | Medium |

| 1300 - 1100 | C-N stretch | IR/Raman | Medium-Strong |

| ~870 | C-N-C bend | IR | Medium |

| 600 - 480 | C-C=N deformation | IR/Raman | Medium |

Cheminformatic and Computational Studies of 6 Ethyl 3,5 Dimethylpyrazin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of molecules. For 6-Ethyl-3,5-dimethylpyrazin-2(1H)-one, these methods can predict its behavior in chemical reactions and its interactions with biological targets.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researcher.liferesearchgate.netscispace.com For this compound, DFT calculations, often at the B3LYP level of theory, can predict bond lengths, bond angles, and dihedral angles, providing a detailed structural model. researchgate.net These calculations are essential for understanding the molecule's shape and steric properties.

Furthermore, DFT can be employed to explore the energetic landscape of the molecule. rsc.orgrsc.org This involves calculating the relative energies of different conformations and transition states, which helps in understanding the molecule's flexibility and the energy barriers for conformational changes. By mapping these energetic landscapes, researchers can identify low-energy conformations that are likely to be biologically relevant. Theoretical studies on related pyrazine (B50134) derivatives have successfully used DFT to understand their structural and electronic properties, which are crucial for their potential as corrosion inhibitors. researchgate.net

Below is a hypothetical data table representing the kind of geometric parameters that can be obtained for this compound using DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | 1.38 Å |

| C2=O8 | 1.23 Å | |

| C5-C6 | 1.50 Å | |

| C6-C1' (Ethyl) | 1.54 Å | |

| Bond Angle | C6-N1-C2 | 120.5° |

| N1-C2-N3 | 118.9° | |

| C5-C6-N1 | 119.7° | |

| Dihedral Angle | C5-C6-C1'-C2' | 65.2° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, can be achieved with good accuracy using computational methods. mdpi.com For this compound, calculating the magnetic shielding tensors of the nuclei allows for the prediction of their chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Machine learning models, particularly Graph Neural Networks (GNNs), have shown promise in accurately predicting ¹H chemical shifts for small molecules. mdpi.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax), which is related to the electronic structure of the pyrazinone ring and its substituents. nih.gov Studies on pyrazine-based compounds have shown that their absorption wavelengths can be tuned by modifying donor and acceptor groups, with major contributions from HOMO-LUMO transitions. nih.gov The gas-phase UV absorption spectra of pyrazine itself show broad absorption bands. researchgate.net

A hypothetical table of predicted spectroscopic data for this compound is presented below.

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) for Ethyl-CH₂ | 2.65 |

| δ (ppm) for Ethyl-CH₃ | 1.25 | |

| δ (ppm) for Methyl-C3 | 2.30 | |

| δ (ppm) for Methyl-C5 | 2.20 | |

| ¹³C NMR | δ (ppm) for C2 (C=O) | 165.4 |

| δ (ppm) for C6 | 152.1 | |

| UV-Vis | λmax (nm) | 295 |

Molecular Dynamics Simulations for Conformational Space Exploration of Pyrazinones

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational flexibility of molecules over time. mdpi.comnih.govmdpi.com For pyrazinones, including this compound, MD simulations can reveal the dynamic behavior of the molecule in different environments, such as in solution or when bound to a protein. researchgate.net These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system.

By analyzing the trajectories from MD simulations, researchers can identify the most populated conformational states and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. MD simulations can also provide insights into the stability of ligand-protein complexes. mdpi.comnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazinone Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govfrontiersin.orgnih.govmdpi.com

SAR: For pyrazinone scaffolds, SAR studies involve synthesizing and testing a series of analogues with systematic modifications to identify key structural features required for activity. rsc.org For instance, modifications at the N-1, C-3, C-5, and C-6 positions of the 2(1H)-pyrazinone ring can be explored to understand their impact on biological potency and selectivity. rsc.org Studies on pyrazinoic acid analogs have shown that substitutions at the 3 and 5 positions can significantly enhance antimicrobial activity. nih.gov

QSAR: QSAR modeling takes this a step further by developing mathematical models that correlate physicochemical properties or structural descriptors of a series of compounds with their biological activities. rjpbr.comscienceopen.comjapsonline.comjmaterenvironsci.com For a series of pyrazinone derivatives, a QSAR model could be built using descriptors such as lipophilicity (logP), electronic properties, and steric parameters. researchgate.net These models, which can be developed using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), can then be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. rjpbr.com

A hypothetical QSAR data table for a series of pyrazinone derivatives is shown below.

| Compound | logP | Electronic Parameter (e.g., Hammett constant) | Steric Parameter (e.g., Molar Refractivity) | Biological Activity (IC₅₀, µM) |

| 1 | 2.1 | 0.1 | 45.2 | 10.5 |

| 2 | 2.5 | -0.2 | 50.1 | 5.2 |

| 3 | 1.8 | 0.3 | 42.7 | 15.8 |

| 4 | 2.9 | 0.0 | 55.6 | 2.1 |

Computational Docking and Molecular Interaction Studies with Biomacromolecules

Computational docking is a technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or nucleic acid. nih.gov For this compound, docking studies can be performed against a specific biological target to predict its binding mode and affinity. nih.gov This information is critical for understanding the potential mechanism of action of the compound.

Following docking, molecular interaction studies are conducted to analyze the non-covalent interactions between the ligand and the receptor. Pyrazine-based compounds are known to form various interactions, including hydrogen bonds to the pyrazine nitrogen atoms, π-interactions, and van der Waals forces. nih.govnih.gov These interactions are crucial for the stability of the ligand-receptor complex. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has revealed that hydrogen bonding to the pyrazine nitrogen is a frequent and important interaction. nih.gov Molecular dynamics simulations can further be used to assess the stability of the docked pose and the persistence of key interactions over time. researchgate.net

Below is a hypothetical table summarizing the types of interactions that could be identified for this compound when docked into a hypothetical protein active site.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | O8 (carbonyl) | ASN 102 (NH₂) | 2.9 |

| Hydrogen Bond | N1-H | GLU 150 (O) | 3.1 |

| Hydrophobic (Alkyl) | Ethyl group | LEU 85, VAL 90 | - |

| π-Alkyl | Pyrazinone ring | ILE 120 | 4.2 |

Biological Mechanisms and Bio Interactions of Pyrazinone Scaffolds

Ligand-Receptor Recognition and Signal Transduction Pathways Mediated by Pyrazinones (e.g., 3,5-Dimethylpyrazin-2-ol (DPO))

Pyrazinone compounds are adept at participating in specific molecular recognition events, acting as ligands that bind to protein receptors and initiate intracellular signaling cascades. princeton.edunih.gov This interaction is fundamental to their function in biological systems, particularly in the context of bacterial communication. The binding of a pyrazinone ligand to its cognate receptor induces a conformational change in the protein, activating it and triggering a series of downstream molecular events that culminate in a specific cellular response. nih.govnih.gov

A primary example of this is the role of 3,5-Dimethylpyrazin-2-ol (DPO) in the quorum-sensing (QS) pathway of the bacterium Vibrio cholerae. princeton.edunih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression. nih.govasm.org In this system, DPO acts as an autoinducer, a signaling molecule produced and released by the bacteria. As the bacterial population grows, the concentration of DPO increases until it reaches a threshold, at which point it binds to its intracellular receptor, the transcription factor VqmA. princeton.edunih.gov This binding event activates VqmA, leading to the regulation of genes involved in key group behaviors such as biofilm formation and virulence factor production. nih.govnih.gov

Investigation of Binding Sites and Allosteric Modulation on Target Proteins

The specific interaction between a pyrazinone ligand and its receptor is dictated by the structure of the protein's binding site. In the case of DPO and the V. cholerae VqmA receptor, structural analyses have revealed that DPO binds within a compact hydrophobic pocket of the VqmA protein. nih.govnih.gov This binding pocket is located in the N-terminal Per-Arnt-Sim (PAS) domain of the VqmA dimer. nih.govplos.org Key residues within this pocket, such as Phe-67 and Lys-101, play a crucial role in recognizing and securing the DPO molecule through a combination of hydrophobic and hydrophilic interactions. nih.govresearchgate.net

The binding of DPO to this site is a classic example of allosteric modulation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) site, causing a conformational change that alters the receptor's activity. nih.govmdpi.com In the VqmA protein, the binding of DPO to the N-terminal PAS domain induces a structural rearrangement that enhances the ability of the C-terminal DNA-binding domain to interact with its target DNA sequence, thereby increasing transcriptional activation. nih.gov

Beyond the VqmA system, other substituted pyrazinones have been identified as allosteric modulators of different protein targets. For example, certain pyrazinone derivatives can act as positive allosteric modulators of GABA-A receptors, which are crucial ion channels in the central nervous system. nih.gov These compounds bind to an allosteric site on the receptor, enhancing the effect of the primary ligand, GABA. nih.gov This demonstrates the versatility of the pyrazinone scaffold in mediating allosteric control of diverse protein functions. nih.govacs.org

| Ligand | Receptor | Binding Site Location | Key Interacting Residues (VqmA) |

| 3,5-Dimethylpyrazin-2-ol (DPO) | VqmA | N-terminal PAS domain (hydrophobic pocket) | Tyr-36, Phe-67, Gln-70, Asp-85, Phe-99, Lys-101 |

| Substituted Dichloro-phenylpyrazinones | GABA-A Receptor | Proposed between α and β subunits | Not specified |

Data derived from structural and mutagenesis studies of receptor-ligand interactions. nih.govnih.gov

Role in Quorum Sensing Systems and Bacterial Communication (e.g., Vibrio cholerae DPO-VqmA Pathway)

The DPO-VqmA pathway in Vibrio cholerae is a well-defined model for understanding the role of pyrazinones in bacterial communication. princeton.eduresearchgate.net This quorum-sensing circuit operates in parallel with other QS systems in V. cholerae to fine-tune collective behaviors. nih.gov

The pathway begins with the synthesis of DPO from threonine and alanine (B10760859) precursors. princeton.edunih.gov As cell density increases, DPO accumulates extracellularly and then enters the cytoplasm to bind with its receptor, VqmA. nih.govresearchgate.net The DPO-VqmA complex functions as an activated transcription factor. It specifically binds to the promoter of the vqmR gene, activating its transcription. princeton.edunih.gov The product of this gene, VqmR, is a small regulatory RNA (sRNA). nih.gov VqmR, in turn, represses the expression of genes required for biofilm formation and the production of virulence factors. princeton.edunih.gov Therefore, at high cell densities, the DPO-VqmA system acts to downregulate these processes, facilitating a transition in the bacterium's lifestyle, for instance, from a sessile, biofilm-associated state to a motile state. nih.govasm.org

| Step | Molecule/Complex | Function | Outcome |

| 1. Synthesis & Accumulation | 3,5-Dimethylpyrazin-2-ol (DPO) | Autoinducer signal | DPO concentration correlates with cell density |

| 2. Ligand Binding | DPO-VqmA Complex | Receptor activation | Conformational change in VqmA |

| 3. Transcriptional Activation | DPO-VqmA Complex | Binds to vqmR promoter | Increased transcription of vqmR gene |

| 4. Post-transcriptional Regulation | VqmR (sRNA) | Represses target mRNAs | Decreased synthesis of biofilm and virulence proteins |

Summary of the DPO-VqmA signal transduction pathway in Vibrio cholerae. princeton.edunih.govnih.gov

Pyrazinone Interactions with Cellular Components and Macromolecules

The biological effects of pyrazinones extend beyond simple ligand-receptor binding to include interactions with other critical cellular macromolecules. These interactions can modulate the structure and function of proteins and influence the complex machinery of gene regulation.

Binding to Disulfide Bonds in Peptides and Proteins

Direct, covalent binding of pyrazinone scaffolds to disulfide bonds in proteins is not a commonly documented mechanism. However, research has revealed a significant interplay between pyrazinone signaling and proteins containing functional disulfide bonds. For instance, the DPO receptor, VqmA, contains redox-responsive disulfide bonds. asm.org These bonds can change their state depending on environmental cues like oxygen levels and the presence of host-derived signals such as bile salts. asm.org This alteration of the disulfide bonds in the VqmA protein directly impacts its DNA-binding activity, integrating environmental information with the quorum-sensing signal from DPO. asm.org This represents an indirect but critical interaction where the function of a pyrazinone-binding protein is modulated by the status of its own disulfide bonds.

In a different context, the pyrazinone scaffold has been used in synthetic chemistry as a structural surrogate for disulfide bonds. In the design of peptide analogues, a pyrazinone ring has been incorporated to replace a disulfide linkage, aiming to create molecules with increased stability and improved pharmacokinetic properties. nih.gov

Modulation of Protein Conformation and Enzymatic Activity

A fundamental mechanism by which pyrazinones exert their effects is by inducing conformational changes in target proteins, thereby modulating their activity. nih.govelsevierpure.com The binding of DPO to VqmA allosterically triggers a structural change that enhances the protein's function as a transcriptional activator. nih.gov While VqmA can have a basal level of activity without DPO, the binding of the ligand is required for maximal transcriptional output, demonstrating a clear modulation of its activity. nih.govrcsb.org

The pyrazinone scaffold is also a core component of molecules designed to inhibit key enzymes, such as kinases and proteases. nih.gov Protein kinases, for example, are enzymes that regulate a vast number of cellular processes, and their activity is tightly controlled by their conformation. researchgate.net Pyrazinone-based inhibitors can bind to these enzymes and stabilize an inactive conformation, thereby blocking their catalytic function. nih.gov For example, a novel series of 3-amino-2(1H)-pyrazinones was developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways. nih.gov Furthermore, metabolic studies of a pyrazinone-containing thrombin inhibitor have shown that the pyrazinone ring can be metabolically activated to form reactive intermediates that covalently bind to proteins, leading to irreversible modulation of their function. acs.orgacs.org

Interactions with DNA Binding Domains and Transcriptional Regulation Architectures

Pyrazinones can play a pivotal role in controlling gene expression by interacting with proteins that directly bind to DNA. The VqmA protein is a transcription factor composed of two principal domains: an N-terminal PAS domain that binds the DPO ligand and a C-terminal DNA-binding domain (DBD) that recognizes a specific sequence on the DNA. nih.govplos.orgmdpi.com

The interaction of DPO with the PAS domain is communicated structurally to the DBD. nih.gov This allosteric regulation enhances the affinity and stability of the DBD's interaction with the quasi-palindromic sequence in the promoter region of the vqmR gene. nih.govnih.gov The VqmA dimer, with two DPO molecules bound, interacts with the major groove of the DNA double helix, initiating the process of transcription. nih.govresearchgate.net This mechanism illustrates how a small pyrazinone molecule can act as a switch to control the interaction between a protein and the genetic blueprint of the cell. While some studies have explored the non-covalent interaction of pyrazine-based compounds with DNA itself, the primary mechanism for pyrazinones like DPO in transcriptional regulation is through the modulation of a DNA-binding protein. plos.orgresearchgate.net

| Protein | Ligand/Modulator | Domain Interaction | Regulatory Outcome |

| VqmA | 3,5-Dimethylpyrazin-2-ol (DPO) | DPO binds N-terminal PAS domain, allosterically activating C-terminal DNA-Binding Domain. | Enhanced binding to vqmR promoter, activating transcription. |

| p38α MAP Kinase | 3-Amino-2(1H)-pyrazinone derivative | Binds to the kinase domain. | Inhibition of kinase enzymatic activity. |

| Thrombin | Pyrazinone-containing inhibitor | Binds to the active site. | Inhibition of protease enzymatic activity. |

Examples of pyrazinone scaffolds modulating the function of proteins involved in transcriptional regulation and enzymatic activity. nih.govnih.govacs.org

Broader Biological Functions and Cellular Impact of Pyrazinones

Pyrazinone scaffolds are prevalent in a variety of natural products and synthetic compounds, demonstrating a wide array of biological properties. acs.org These compounds are recognized for their roles as signaling molecules in microorganisms and their potential as therapeutic agents due to their interactions with various cellular targets. nih.gov

Pyrazinones are integral to microbial communication, a process known as quorum sensing. acs.org For instance, they are involved in the regulation of biofilm formation in Vibrio cholerae and control the virulence of Staphylococcus aureus. nih.gov Furthermore, certain pyrazinones are implicated in the pathogenesis of enterohemorrhagic Escherichia coli. nih.gov The pyrazinone core is often biosynthesized from the condensation of two amino acids. acs.org

In the context of myxobacteria, a pyrazinone signaling molecule named coralinone promotes cellular aggregation by enhancing the secretion of the extracellular matrix. acs.org This process is a self-regulatory growth system, demonstrating the sophisticated role of pyrazinones in microbial community behavior. nih.gov

Beyond their role in microbial signaling, pyrazinone derivatives have been developed for a range of pharmacological applications. rsc.org Synthetic pyrazinones have been identified as inhibitors of various enzymes, implicating them in the treatment of a wide range of diseases. rsc.org For example, certain pyrazinone derivatives act as inhibitors of reverse transcriptase, an essential enzyme for the replication of the human immunodeficiency virus (HIV). rsc.org

Some pyrazinone-containing compounds have demonstrated fungicidal activity by disrupting the polymerization of tubulin, which in turn alters cellular proliferation in fungal pathogens. rsc.org This mechanism has also shown efficacy against human rhabdomyosarcoma cells. rsc.org The antiviral drug favipiravir, which contains a pyrazinone core, is approved for treating influenza and has been investigated for other viral infections. rsc.org

The cellular impact of pyrazinones extends to influencing host immune responses and virulence factor production in pathogenic bacteria. nih.gov In Klebsiella oxytoca, pyrazinone signaling enhances the production of the virulence factor yersiniabactin (B1219798) and can activate the proinflammatory human histamine (B1213489) receptor H4 (HRH4). nih.gov This highlights the dual role of pyrazinones in both bacterial physiology and host-pathogen interactions. nih.gov

The structural characteristics of the pyrazinone scaffold, such as increased lipophilicity, enhance interaction with cell membranes and provide greater resistance to enzymatic degradation. rsc.org These properties make pyrazinones an attractive framework in drug design and medicinal chemistry. rsc.org

Detailed Research Findings on Pyrazinone Scaffolds

| Compound Class | Organism/Cell Line | Biological Activity | Research Finding |

| Pyrazinones | Vibrio cholerae | Quorum Sensing | Controls biofilm formation. acs.org |

| Pyrazinones | Staphylococcus aureus | Virulence Regulation | Regulates the expression of virulence factors. acs.org |

| Pyrazinones | Enterohemorrhagic Escherichia coli | Pathogenesis | Involved in the mechanisms of disease development. acs.org |

| Coralinone | Corallococcus exiguus | Cellular Aggregation | Promotes cellular aggregation through extracellular matrix secretion. acs.org |

| Synthetic Pyrazinone Derivatives | HIV | Enzyme Inhibition | Inhibit reverse transcriptase, crucial for viral replication. rsc.org |

| Fungicidal Pyrazinones | Fungal Phytopathogens | Antifungal | Disrupts tubulin polymerization, altering cellular proliferation. rsc.org |

| Fungicidal Pyrazinones | Human Rhabdomyosarcoma Cells | Anticancer | Exhibits strong activity against cancer cells by targeting tubulin. rsc.org |

| Favipiravir | Influenza A and B viruses | Antiviral | Approved drug that targets viral infections. rsc.org |

| Pyrazinones | Klebsiella oxytoca | Virulence Factor Production | Enhances the production of yersiniabactin. nih.gov |

| Pyrazinones | Human Cells | Immune Response | Selectively activates the proinflammatory histamine receptor H4 (HRH4). nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 6 Ethyl 3,5 Dimethylpyrazin 2 1h One in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is the primary approach for the separation and identification of pyrazinones. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like pyrazinones. When coupled with a mass spectrometer (GC-MS), it provides robust identification and quantification capabilities. chromatographyonline.com The technique is well-suited for assessing the purity of standards and quantifying the presence of 6-Ethyl-3,5-dimethylpyrazin-2(1H)-one in various samples.

For the analysis of related pyrazines, specific GC conditions have been established that are applicable to pyrazinones. For instance, the analysis of pyrazines in potato chips has been performed using a thermal desorption unit coupled with a GC-MS system. scribd.com The selection of the capillary column is critical; columns such as a DB-WAX or HP-INNOWax, which have polar stationary phases, are often employed for separating pyrazine (B50134) isomers and related compounds. scribd.comresearchgate.net The matrix effect, where co-extracted components from the sample interfere with the analyte signal, is a significant consideration in quantitative GC-MS analysis and can be mitigated through methods like matrix-matched calibration. mdpi.com

Table 1: Example GC Parameters for Pyrazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-INNOWax (Polyethylene Glycol), 30 m x 250 µm x 0.25 µm | scribd.com |

| Oven Program | 60°C (2 min hold), then ramp 20°C/min to 240°C (2 min hold) | scribd.com |

| Carrier Gas | Helium, Constant Flow Mode | scribd.com |

| Detector | Time-of-Flight Mass Spectrometer (TOF MS) | scribd.com |

| Mass Range | 45 - 400 amu | scribd.com |

High-Performance Liquid Chromatography (HPLC) for Pyrazinone Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may have limited volatility or thermal stability. For pyrazinones and related heterocyclic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. sphinxsai.com

The separation of structurally similar pyrazine isomers, such as 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine, has been successfully achieved using HPLC, demonstrating the technique's resolving power for closely related analytes. researchgate.netnih.gov While standard C8 or C18 columns are often effective, more specialized columns, like polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H), can provide superior separation for isomers. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, with the composition optimized to achieve the desired retention and separation. sphinxsai.comijcpa.in Detection is commonly performed using a UV or a photodiode array (PDA) detector, set at a wavelength where the pyrazinone exhibits maximum absorbance. sphinxsai.comdntb.gov.ua

Table 2: Typical HPLC Parameters for Pyrazine-related Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil C8 (4.6 x 250mm, 3.5 μm) or Chiralpak AD-H | sphinxsai.comnih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Buffer mixtures | sphinxsai.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | sphinxsai.comup.ac.za |

| Detection | UV/PDA at a specific wavelength (e.g., 269 nm for Pyrazinamide) | sphinxsai.com |

| Injection Volume | 5 - 20 µL | ijcpa.inup.ac.za |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput and Sensitive Detection

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2-µm particles, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much shorter analysis times. waters.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides exceptional selectivity and sensitivity, making it ideal for detecting trace levels of pyrazinones in complex matrices. nih.gov This platform is particularly suited for high-throughput screening. waters.comnih.gov

A direct injection UPLC-MS/MS method has been developed for the rapid and sensitive determination of 16 different pyrazines in alcoholic beverages, including the structurally related 2-ethyl-3,5-dimethylpyrazine (B18607). nih.gov Such methods can be readily adapted for this compound. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. nih.govshimadzu.com This high degree of selectivity minimizes matrix interference and allows for accurate quantification at very low concentrations, with limits of detection for pyrazines reported in the µg/kg range. nih.gov

Optimized Sample Preparation and Extraction Techniques

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest prior to chromatographic analysis.

Solid Phase Microextraction (SPME) for Volatile Pyrazinone Analytes

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique particularly well-suited for volatile and semi-volatile compounds like pyrazinones. mdpi.com Headspace SPME (HS-SPME) is the most common configuration, where a fused silica (B1680970) fiber coated with a sorbent material is exposed to the vapor phase above the sample. nih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. scispace.com

The efficiency of the extraction is dependent on several factors, including the type of fiber coating, extraction time, and temperature. nih.govnih.gov For pyrazines, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have shown high extraction efficiency due to their ability to adsorb a wide range of analytes with varying polarities and molecular weights. nih.gov Optimization of parameters, often achieved using response surface methodology, is critical to maximize sensitivity and accuracy. nih.gov After extraction, the fiber is transferred to the GC inlet, where the analytes are thermally desorbed for analysis.

Derivatization Strategies for Enhanced Detectability (e.g., for Pyrazinone Precursors)

Chemical derivatization is a strategy used to modify an analyte to improve its analytical performance. uvic.ca While volatile pyrazinones themselves may not always require derivatization for GC or LC-MS analysis, this technique is highly valuable for analyzing their less volatile or less detectable precursors, such as specific amino acids and α-dicarbonyl compounds. Derivatization can enhance volatility for GC analysis or introduce a chromophore, fluorophore, or easily ionizable group to improve detection in HPLC or LC-MS. researchgate.netnih.govresearchgate.net

For instance, the precursor amino acids can be converted to their trimethylsilyl (B98337) (TMS) esters to increase their volatility for GC-MS analysis. Carbonyl precursors can be derivatized with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or pentafluorobenzylhydroxylamine (PFBHA). mdpi.comnih.gov Hydrazine-based reagents react with carbonyl groups to form hydrazones, which can be more readily detected. nih.gov Such strategies are essential for studying the formation pathways of pyrazinones and for quantifying their precursors in various matrices.

Advanced Detection and Characterization Methods

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Pyrazinone Identification

The primary advantage of GC-O in the study of pyrazinones is its ability to distinguish which of the many volatile compounds present in a sample are actually responsible for its characteristic aroma. shimadzu-webapp.eu Many compounds may be present at high concentrations but have little to no odor, while potent aroma compounds like pyrazinones can be highly impactful even at trace levels, sometimes below the detection limits of instrumental detectors. aidic.itsepsolve.com GC-O leverages the human olfactory system's remarkable ability to detect these potent odorants. sepsolve.com

Research findings applicable to the pyrazinone class demonstrate that GC-O can be used to create an "aromagram," which maps the odor-active regions of a chromatogram. By using methods such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, researchers can rank the odor potency of compounds like this compound relative to other volatile substances in a sample.

Table 1: Illustrative GC-O Analysis of Aroma-Active Compounds in a Roasted Coffee Extract

| Retention Index (RI) | Odor Descriptor | Perceived Intensity | Tentative Identification |

| 1050 | Nutty, roasted | High | 2,5-Dimethylpyrazine |

| 1095 | Earthy, potato-like | Medium | 2-Ethyl-3,5-dimethylpyrazine |

| 1120 | Caramel, sweet | High | Furaneol |

| 1185 | Toasted bread, nutty | High | This compound |

| 1210 | Buttery, sweet | Low | Diacetyl |

Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS) for Flavor Profiling of Pyrazinones in complex systems

Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS) has emerged as a rapid, sensitive, and non-destructive technique for the analysis of volatile organic compounds (VOCs). news-medical.netnih.gov This method combines the separation power of gas chromatography with a second separation dimension based on the drift time of ions in an electric field, known as ion mobility spectrometry. nih.gov This dual separation process provides high-resolution data and allows for the creation of unique, three-dimensional topographical plots (GC retention time vs. IMS drift time vs. signal intensity) that serve as a characteristic "fingerprint" for a sample's volatile profile. researchgate.net

For the analysis of pyrazinones in complex systems such as food and beverages, GC-IMS offers several advantages. Its high sensitivity is ideal for detecting trace-level flavor compounds. researchgate.net The technique is also very fast, with analysis times often completed in a matter of minutes, making it suitable for high-throughput screening in quality control applications. news-medical.net GC-IMS can be used to differentiate samples based on their flavor profiles, for instance, distinguishing between different food processing methods or storage conditions that may alter the concentration of key pyrazinones like this compound. frontiersin.org The resulting data can be processed with specialized software to identify differences between samples and pinpoint the specific compounds responsible for those variations. nih.gov

Table 2: Example GC-IMS Data for Differentiating Pyrazinone Profiles in Two Batches of Baked Goods

| Compound | Retention Time (s) | Drift Time (ms) | Batch A (Signal Intensity) | Batch B (Signal Intensity) |

| 2,3-Dimethylpyrazine | 310 | 7.8 | 450 | 445 |

| 2-Ethyl-3,5-dimethylpyrazine | 450 | 8.5 | 620 | 310 |

| This compound | 580 | 9.2 | 890 | 910 |

| Acetylpyrazine | 610 | 8.9 | 210 | 550 |

Metabolomics Approaches in Pyrazinone Research

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a holistic overview of the metabolic state. mdpi.com In the context of pyrazinones, this approach could be used to explore the complex network of reactions, such as the Maillard reaction, that lead to the formation of this compound during the heating of food. By comparing the metabolic fingerprints of samples under different processing conditions, researchers can identify novel precursors and reaction intermediates.

Targeted metabolomics focuses on the precise measurement and quantification of a specific, predefined group of metabolites. mdpi.com This approach would be used to accurately quantify this compound and other key pyrazinones known to be important for a product's flavor. This is useful for validating discoveries from untargeted studies or for monitoring how specific process variables affect the concentration of these critical flavor compounds.

Furthermore, pyrazinones are known to act as signaling molecules in microbial systems, such as in regulating biofilm formation or virulence. nih.gov Metabolomics can be a powerful tool to elucidate these roles by tracking changes in the broader metabolome of a microbial community in response to the presence of specific pyrazinones. nih.gov

Table 3: Comparison of Metabolomics Approaches in Pyrazinone Research

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Objective | Hypothesis generation; comprehensive profiling and biomarker discovery. | Hypothesis testing; accurate quantification of specific compounds. |

| Scope | Broad analysis of all detectable metabolites in a sample. | Focused analysis of a predefined list of known metabolites. |

| Application to Pyrazinones | Discovering novel biosynthetic pathways for this compound; identifying unexpected effects of processing on the overall flavor chemistry. | Quantifying the concentration of this compound to correlate with sensory data; monitoring quality control parameters. |

| Selectivity | Lower | Higher |

| Sensitivity | Generally lower for any single compound. | Generally higher for the target compounds. |

Future Research Directions and Emerging Areas for 6 Ethyl 3,5 Dimethylpyrazin 2 1h One

Development of Next-Generation Synthetic Methodologies for Pyrazinones

The advancement of synthetic chemistry is crucial for accessing novel pyrazinone derivatives, including 6-Ethyl-3,5-dimethylpyrazin-2(1H)-one, with greater efficiency, selectivity, and environmental sustainability. Future research is trending towards methodologies that offer significant improvements over traditional approaches.

Key areas for development include:

Biocatalysis and Semibiocatalytic Processes: Leveraging enzymes, such as pyruvate (B1213749) decarboxylase, or whole-cell systems can offer high regioselectivity and stereoselectivity, which are often challenging to achieve through conventional chemical synthesis. nih.gov A semibiocatalytic approach, for instance, has been successfully developed to control the regioselective synthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) over its isomer by using biocatalytically generated α-hydroxy ketones as reactants. nih.gov This strategy could be adapted for the synthesis of pyrazinones, providing a greener and more precise manufacturing route.

Green Chemistry Approaches: The use of environmentally benign solvents (like water), eco-friendly catalysts (such as clay), and energy-efficient reaction conditions (e.g., microwave irradiation or grindstone chemistry) is a growing priority. researchgate.net These methods not only reduce the environmental impact but also often lead to higher yields and shorter reaction times compared to conventional techniques that rely on toxic solvents and harsh conditions. researchgate.net

Flow Chemistry and Automation: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. Automating these processes can accelerate the discovery and optimization of synthetic routes for a library of pyrazinone analogs.

Novel Catalytic Systems: The exploration of new metal-based or organocatalytic systems can unlock new reaction pathways for constructing and functionalizing the pyrazinone core. rsc.org For example, transition-metal-catalyzed C-H activation could provide a direct and atom-economical way to introduce functional groups onto the pyrazinone ring. bohrium.com

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Methodology | Advantages | Disadvantages | Potential Application for Pyrazinones |

|---|---|---|---|

| Traditional Synthesis | Well-established protocols | Often requires harsh conditions, toxic reagents, and produces significant waste | Baseline for developing improved methods |

| Microwave-Assisted | Rapid reaction times, higher yields | Scalability can be challenging | Efficient synthesis of diverse pyrazinone libraries researchgate.net |

| Biocatalysis | High regio- and enantioselectivity, mild conditions | Enzyme stability and availability can be limiting | Enantioselective synthesis of chiral pyrazinones nih.gov |

| Green Catalysis (e.g., BAHC) | Environmentally friendly, catalyst is reusable | Catalyst may not be universally applicable | Aqueous-medium synthesis to reduce organic solvent use researchgate.net |

| Flow Chemistry | Precise control, enhanced safety, scalable | Higher initial equipment cost | High-throughput synthesis and optimization |

Structure-Guided Design of Pyrazinone-Based Probes and Functional Molecules

The inherent biological activity of the pyrazinone scaffold makes it an attractive template for designing specialized molecular tools. Structure-guided design, which utilizes detailed knowledge of target biomolecules, is a powerful strategy for developing pyrazinone derivatives with tailored functions.

Future efforts in this area will likely focus on:

Fluorogenic Probes for Bioimaging: By conjugating the pyrazinone core to a fluorophore, it is possible to create probes whose fluorescence is "turned on" upon interaction with a specific biological target. rsc.org The design of such probes involves careful selection of the fluorophore and the linking chemistry to ensure that the fluorescence is quenched in the "off" state and activated only upon a specific binding event or reaction. rsc.org These tools could be used for high-resolution imaging in living cells and tissues. rsc.org

Inhibitors for Therapeutic Targets: Pyrazinones have been identified as inhibitors of various enzymes, including kinases and proteases, which are often implicated in diseases like cancer. researchgate.netnih.govnih.gov Structure-based design can be used to optimize the pyrazinone scaffold to enhance binding affinity and selectivity for a specific target. For example, by analyzing the crystal structure of an inhibitor bound to its target enzyme, modifications can be rationally designed to exploit specific interactions, such as hydrogen bonds with key residues in an enzyme's active site. nih.gov

Functional Molecules for Diagnostics: Pyrazinone-based molecules can be designed to act as sensors for specific analytes. For instance, a pyrazinone derivative could be incorporated into a metal-organic framework (MOF) to create a highly sensitive fluorescent sensor for detecting specific environmental pollutants or disease biomarkers. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding of Pyrazinone Biological Roles

Understanding the full biological impact of a compound like this compound requires a systems-level approach. Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes and how they are perturbed by external molecules. nih.govrsc.org

Future research should aim to:

Identify Biological Pathways: By treating a biological system (e.g., a bacterial culture or human cell line) with a pyrazinone and analyzing the resulting changes across multiple omics layers, researchers can identify the specific signaling pathways and metabolic networks that are affected. nih.gov

Discover Novel Targets: An integrated multi-omics approach can reveal unexpected molecular targets and mechanisms of action. osti.gov For example, a pyrazinone might be found to alter the expression of a specific set of genes (transcriptomics) and, consequently, the abundance of corresponding proteins (proteomics), pointing towards a previously unknown regulatory role.

Elucidate Roles in Microbial Communication: Pyrazinones are known to function as signaling molecules in microbial communities, influencing behaviors like biofilm formation and virulence. nih.govacs.org Multi-omics can be used to decipher the complex interplay between different microbial species and how pyrazinones mediate these interactions within complex environments like the human microbiome. nih.gov

Innovations in Analytical Techniques for Trace Analysis and Real-Time Monitoring of Pyrazinones

Detecting and quantifying pyrazinones, which often occur at very low concentrations in complex biological or environmental samples, requires highly sensitive and selective analytical methods. nih.gov The development of advanced analytical techniques is essential for both fundamental research and practical applications.

Emerging areas of innovation include:

Advanced Mass Spectrometry: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) and high-resolution mass spectrometry offer extremely low detection limits, making them suitable for trace analysis of pyrazinones and their metabolites in various matrices. researchgate.nethoneywell.com

Electrochemical Biosensors: The development of biosensors offers a promising avenue for real-time, continuous monitoring of pyrazinones. mdpi.com These devices could employ biorecognition elements, such as enzymes or antibodies, that specifically bind to the pyrazinone, generating a measurable electrical signal. mdpi.com Such sensors could be used to monitor pyrazinone production in microbial cultures or track their fate in environmental systems. nih.gov

Spectroscopic Methods: Laser-induced breakdown spectroscopy (LIBS) is an emerging technique for rapid, micro-destructive elemental analysis that could potentially be adapted for detecting specific molecular signatures of pyrazinones. azolifesciences.com

Table 2: Advanced Analytical Techniques for Pyrazinone Detection

| Technique | Principle | Key Advantage | Application Area |

|---|---|---|---|

| ICP-MS | Ionization of sample in plasma followed by mass analysis | Ultra-low detection limits (ppb-ppt) | Trace element analysis, metabolite quantification mdpi.com |

| LC-MS/MS | Chromatographic separation followed by tandem mass spectrometry | High selectivity and structural information | Quantification in complex matrices (e.g., blood, food) mdpi.com |

| Electrochemical Biosensors | Biorecognition event produces an electrical signal | Real-time, continuous monitoring nih.gov | In situ monitoring of microbial signaling, environmental sensing |

| LIBS | Laser-induced plasma emission spectroscopy | Rapid, minimal sample preparation | High-throughput screening, surface analysis azolifesciences.com |

Exploration of Pyrazinone Interactions with Diverse Biological Systems

Pyrazines and pyrazinones are widely distributed in nature, from bacteria and fungi to plants and animals, where they play diverse physiological roles. nih.govresearchgate.net A significant future research direction is to systematically explore the interactions of specific compounds like this compound across a wide range of biological systems.

Key research questions to address include:

Microbial Ecology and Quorum Sensing: How do specific pyrazinones influence inter- and intra-species communication in complex microbial consortia, such as those found in soil, marine environments, or the human gut? nih.govacs.org Research has shown that pyrazinones can regulate virulence in Staphylococcus aureus and biofilm formation in Vibrio cholerae. acs.org

Host-Microbiome Interactions: What role do pyrazinones produced by the human microbiome play in health and disease? These molecules can have immunological effects on human tissue, and understanding these interactions could lead to new therapeutic strategies. nih.gov

Plant and Insect Physiology: Natural pyrazines are known to be involved in plant defense and insect communication (e.g., as pheromones). nih.gov Investigating the effects of specific pyrazinones on plant growth, defense responses, and insect behavior could have applications in agriculture.

Cross-Domain Signaling: Do pyrazinones produced by bacteria influence the behavior of host eukaryotic cells, and vice versa? Exploring this chemical crosstalk could reveal new layers of interaction between microbes and their hosts. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.